N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an isoxazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Isoxazole Moiety: The isoxazole ring is typically introduced via a cycloaddition reaction, where an appropriate nitrile oxide reacts with an alkyne or alkene precursor.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a phenylisoxazole-3-carboxylic acid derivative under peptide coupling conditions, using reagents such as EDC or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group on the pyrazolo[3,4-d]pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: It is used as a tool compound to study the role of pyrazolo[3,4-d]pyrimidine derivatives in cellular signaling pathways.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves the inhibition of specific molecular targets, such as kinases and enzymes involved in cellular signaling pathways. The compound binds to the active site of these targets, preventing their normal function and thereby disrupting the signaling processes that contribute to disease progression .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan-2-ylmethyl group but has an indole core instead of a pyrazolo[3,4-d]pyrimidine core.
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Contains a furan-2-ylmethyl group and exhibits anticancer activity.
Uniqueness
N-[2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and an isoxazole moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c30-22(18-11-19(32-28-18)15-5-2-1-3-6-15)23-8-9-29-21-17(13-27-29)20(25-14-26-21)24-12-16-7-4-10-31-16/h1-7,10-11,13-14H,8-9,12H2,(H,23,30)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZZDBXFUFCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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